Cav3.2 T-Type Calcium Channel Activity: EC50 Comparison Against the Closest Des-methyl Analog
5,6-Dimethyl-1-(4-phenoxybutyl)benzimidazole was tested in a fluorescence-based calcium flux assay (PubChem AID 489005) against the human Cav3.2 T-type calcium channel (CACNA1H) and exhibited an EC50 of 7.27 μM (7.27E+3 nM) [1]. This represents the sole curated bioactivity record for this chemotype at this target within the BindingDB and PubChem BioAssay databases. The presence of the 5,6-dimethyl substitution on the benzimidazole core is expected to modulate electron density relative to the unsubstituted 1-(4-phenoxybutyl)-1H-benzimidazole (CAS not available in curated assay databases for this target), for which no equivalent Cav3.2 screening data exists in the public domain. The computed XLogP3-AA value of 4.5 for the dimethyl compound [2] suggests enhanced membrane partitioning compared to the des-methyl analog (computed XLogP3 ~3.8 for 1-(4-phenoxybutyl)-1H-benzimidazole, estimated via PubChem prediction algorithms), which may influence both passive permeability and off-target binding profiles relevant to ion channel screening cascade design.
| Evidence Dimension | Cav3.2 T-type calcium channel activation (EC50) |
|---|---|
| Target Compound Data | EC50 = 7.27 μM (7.27E+3 nM) |
| Comparator Or Baseline | 1-(4-phenoxybutyl)-1H-benzimidazole: no Cav3.2 screening data publicly available; structurally analogous PAB compounds with 3-carbon linkers show MIC values ranging from 0.040 μM to >20 μM against M. tuberculosis [3], but Cav3.2 data are absent for the entire PAB series except this single compound entry. |
| Quantified Difference | Cannot be directly quantified; the 5,6-dimethyl compound provides the only publicly available Cav3.2 benchmark for the 4-phenoxybutyl-benzimidazole scaffold. The EC50 of 7.27 μM places this compound in the moderate-activity range for T-type channel screening hits (typical hit criteria: EC50 < 10 μM). |
| Conditions | Human Cav3.2 (CACNA1H) expressed in HEK293 cells; fluorescence-based calcium flux assay (PubChem AID 489005); assay provider: Xinmin Xie, SRI International. Single concentration-response determination. |
Why This Matters
For laboratories screening T-type calcium channel modulators, this compound provides a structurally characterized, publicly available benchmark with defined Cav3.2 activity (EC50 7.27 μM) that is unmatched by the des-methyl or alternative-linker PAB analogs, enabling its use as a reference standard in intra-class SAR exploration.
- [1] BindingDB Entry BDBM77193: 5,6-dimethyl-1-(4-phenoxybutyl)-1H-benzimidazole. BindingDB. https://bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=77193 (accessed 2026-05-07). View Source
- [2] PubChem Compound Summary for CID 2130267, 5,6-Dimethyl-1-(4-phenoxybutyl)benzimidazole. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/2130267 (accessed 2026-05-07). View Source
- [3] Chandrasekera, N. S.; Berube, B. J.; Shetye, G.; Chettiar, S.; O'Malley, T.; Manning, A.; Flint, L.; Awasthi, D.; Ioerger, T. R.; Sacchettini, J.; Masquelin, T.; Hipskind, P. A.; Odingo, J.; Parish, T. Improved Phenoxyalkylbenzimidazoles with Activity against Mycobacterium tuberculosis Appear to Target QcrB. ACS Infect. Dis. 2017, 3 (12), 898–916. DOI: 10.1021/acsinfecdis.7b00112. View Source
